1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Description
1-Methyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic orthoester characterized by a rigid 2,6,7-trioxabicyclo[2.2.2]octane core. The methyl and propyl substituents at positions 1 and 4, respectively, influence its physicochemical properties and biological interactions.
Properties
CAS No. |
60028-10-6 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-methyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O3/c1-3-4-9-5-10-8(2,11-6-9)12-7-9/h3-7H2,1-2H3 |
InChI Key |
SZDWHGKHKHROPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Methyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
General Synthetic Strategy
The synthesis of 1-Methyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves:
- Formation of the bicyclic 2,6,7-trioxabicyclo[2.2.2]octane ring system via acetalization or cyclization of appropriate polyhydroxy precursors or aldehyde/ketone derivatives.
- Introduction of alkyl substituents (methyl and propyl groups) at the 1- and 4-positions through alkylation or substitution reactions.
- Purification and characterization to confirm the structure.
Specific Synthetic Routes
Cyclization and Acetal Formation
The bicyclic acetal framework is commonly constructed by cyclization of triol or polyol precursors with aldehydes or ketones under acidic conditions. For example, grinding aldehydes with diols in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) or zirconium tetrachloride (ZrCl4) under solvent-assisted mechanochemical conditions has been reported to afford high yields of bicyclic acetals with excellent selectivity.
- Example protocol : Aldehyde (14.1 mmol) and diol (23.9 mmol, 1.7 equiv) are mixed with PTSA (12.7 mmol, 0.9 equiv) in a grinding jar with minimal solvent (DMF or dioxane) and ground at 30 Hz for 5 minutes. The reaction mixture is filtered, washed, and purified by column chromatography to yield the bicyclic acetal in approximately 95% yield.
Multi-step Synthesis Example
A patent describing related compounds with pesticidal activity outlines a synthetic route involving:
Data Tables on Preparation and Properties
| Property | Value | Units | Source |
|---|---|---|---|
| Molecular Formula | C10H18O3 | - | Derived from structure |
| Molecular Weight | ~186 g/mol | g/mol | Calculated |
| Boiling Point | Not explicitly reported | °C | - |
| Density | Not explicitly reported | g/cm³ | - |
Research Discoveries and Notes
- The bicyclic 2,6,7-trioxabicyclo[2.2.2]octane scaffold is a versatile platform for the synthesis of various substituted derivatives with biological activities, including pesticidal properties.
- Mechanochemical synthesis (grinding with minimal solvent) has emerged as an efficient, green method for acetalization and bicyclic ring formation, offering high yields and reduced reaction times.
- Alkylation reactions for introducing propyl and methyl groups require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- Characterization techniques such as elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H NMR) are essential to confirm the structure and purity of the synthesized compounds.
- Some derivatives related to this compound have been explored for their covalent modification potential in medicinal chemistry, indicating the structural importance of the trioxabicyclo[2.2.2]octane core.
Chemical Reactions Analysis
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Scientific Research Applications
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Position 1 Substituents :
- Position 4 Substituents :
- Propyl or isopropyl groups balance lipophilicity and metabolic stability.
- Tert-butyl groups improve thermal stability (e.g., boiling point 236.3°C in ).
Biological Activity
1-Methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane, identified by its CAS number 60028-10-6, is a bicyclic compound with a molecular formula of and a molecular weight of approximately 172.22 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Structural Characteristics
The compound features a bicyclic structure that includes three oxygen atoms in its framework, which may contribute to its reactivity and interactions with biological systems. The presence of the methyl and propyl groups may also influence its lipophilicity and bioavailability.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some bicyclic compounds have demonstrated antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : Certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that similar structures may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A study conducted by researchers at the University of Groningen explored the antimicrobial properties of various bicyclic compounds, including derivatives of trioxabicyclo structures. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro studies on the cytotoxic effects of trioxabicyclo compounds revealed that certain derivatives could induce apoptosis in human cancer cell lines (e.g., HeLa cells). The mechanism was linked to the activation of caspase pathways.
- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted that compounds with similar bicyclic frameworks could mitigate oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptors related to neurotransmission or inflammation.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 60028-10-6 |
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| Density | 1.078 g/cm³ |
| Boiling Point | 193°C at 760 mmHg |
| Flash Point | 61.4°C |
Q & A
Basic Research Questions
Q. What are the key molecular properties of 1-methyl-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane, and how do they influence experimental design?
- Methodological Answer : The compound has a molecular weight of 186.1256 g/mol, XLogP3 of 1.9 (indicating moderate lipophilicity), and a topological polar surface area of 27.7 Ų (suggesting limited hydrogen-bonding capacity). These properties guide solvent selection (e.g., dichloromethane or THF for solubility) and pharmacokinetic predictions. The bicyclic structure (SMILES:
CCCC12COC(OC1)(OC2)CC) imposes steric constraints, requiring mild reaction conditions to avoid ring-opening .
Q. How can X-ray crystallography be applied to confirm the structure of bicyclo(2.2.2)octane derivatives?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 120 K) is critical. For example, a related compound (1-(4-bromobenzyl)-4-methyl derivative) crystallized in the monoclinic space group P21/n with lattice parameters a = 6.019 Å, b = 20.990 Å, c = 9.915 Å, and β = 101.29°. Data collection at synchrotron facilities improves resolution for heavy atoms like bromine .
Q. What synthetic routes are available for preparing bicyclo(2.2.2)octane derivatives?
- Methodological Answer : A common method involves oxetan ester intermediates. For instance, 4-bromophenylacetic acid chloride reacts with (3-methyl-3-oxetanyl)methanol to form an ester, followed by cyclization under acidic conditions. Careful pH control during work-up prevents premature ring-opening .
Advanced Research Questions
Q. How do substituents at the 1- and 4-positions of the bicyclo(2.2.2)octane core influence biological activity, and what contradictions exist in structure-activity models?
- Methodological Answer : The Free-Wilson model predicted maximal activity for 1-butyl-4-isopropyl derivatives but failed to explain nonlinear trends in GABA receptor antagonism. Discrepancies arise from steric and electronic effects unaccounted for in additive models. Advanced approaches like the Hansch model (incorporating Hammett σ and π parameters) or 3D-QSAR are recommended .
Q. What strategies prevent ring-opening during polymerization of bicyclo(2.2.2)octane derivatives?
- Methodological Answer : Lewis acids (e.g., BF₃·Et₂O) initiate controlled cationic polymerization. For 4-methyl derivatives, low temperatures (−20°C) and anhydrous conditions suppress side reactions. Post-polymerization quenching with NaHCO₃ stabilizes the product .
Q. How can computational modeling predict thermodynamic properties like phase transition enthalpies?
- Methodological Answer : Density functional theory (DFT) calculations correlate with experimental data (e.g., fusion enthalpy ΔHₓₓ = 16.4 kJ/mol for 1-tert-butyl-4-methyl derivatives). Gaussian09 with B3LYP/6-31G* basis sets reproduces crystal packing and sublimation behavior .
Q. What radioligand binding assays are used to study GABA receptor interactions?
- Methodological Answer : Competitive binding assays with [³H]EBOB (1-(4-ethynylphenyl)-4-n-propyl derivative) quantify IC₅₀ values. Membrane preparations from rat brain or insect Sf9 cells expressing recombinant receptors are incubated with test compounds, followed by filtration and scintillation counting. Ki values are derived via Cheng-Prusoff equations .
Key Research Recommendations
- Contradiction Resolution : Re-evaluate structure-activity relationships using hybrid Free-Wilson/Hansch models to integrate steric and electronic descriptors .
- Safety : Toxicity data (e.g., pLD₅₀ = 2.21–2.62 for fluorinated analogs) suggest strict handling protocols for in vivo studies .
- Advanced Characterization : Combine cryo-EM with molecular dynamics simulations to map GABA receptor binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
